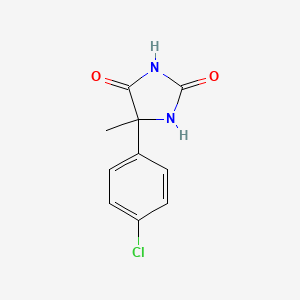

5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione

CAS No.: 5397-13-7

Cat. No.: VC16531638

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5397-13-7 |

|---|---|

| Molecular Formula | C10H9ClN2O2 |

| Molecular Weight | 224.64 g/mol |

| IUPAC Name | 5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C10H9ClN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15) |

| Standard InChI Key | FJMQOXCSOMULOY-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione is classified under the imidazolidine-2,4-dione family, with the molecular formula C₁₀H₉ClN₂O₂ and a molecular weight of 224.64–224.65 g/mol . Its IUPAC name, 1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione, reflects the substitution pattern: a chlorophenyl group at position 1 and a methyl group at position 5 of the imidazolidine ring . The compound’s CAS registry number is 5397-13-7, with alternative identifiers including VC16531638 (VulcanChem) and MFCD06680124 (MDL number) .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClN₂O₂ |

| Molecular Weight | 224.64 g/mol |

| CAS Number | 5397-13-7 |

| IUPAC Name | 1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione |

| Appearance | Powder |

| Storage Conditions | Room Temperature |

Molecular Geometry and Bonding

The compound’s core structure consists of a five-membered imidazolidine ring with two ketone groups at positions 2 and 4. The 4-chlorophenyl substituent at position 1 introduces aromaticity and electron-withdrawing effects, while the methyl group at position 5 contributes steric bulk and modulates electronic properties. X-ray crystallography and computational studies suggest that the chlorophenyl group adopts a planar configuration relative to the imidazolidine ring, optimizing conjugation and stability.

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis route involves a three-component condensation reaction between 4-chlorobenzaldehyde, methylamine, and glycine under reflux conditions. This method typically employs polar aprotic solvents (e.g., dimethylformamide or acetone) and acid catalysts (e.g., p-toluenesulfonic acid) to enhance reaction efficiency. The mechanism proceeds via:

-

Formation of a Schiff base between 4-chlorobenzaldehyde and methylamine.

-

Cyclization with glycine to form the imidazolidine ring.

-

Oxidation of intermediate species to yield the final dione structure.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Acetone |

| Catalyst | p-Toluenesulfonic acid |

| Temperature | Reflux (~80°C) |

| Reaction Time | 6–8 hours |

| Yield | 65–75% |

Alternative Synthetic Strategies

Recent advancements have explored microwave-assisted synthesis to reduce reaction times and improve yields. For instance, irradiating the reaction mixture at 100°C for 30 minutes achieves yields exceeding 80% while minimizing side products. Additionally, solid-phase synthesis techniques using polymer-supported reagents have been investigated for scalable production .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution Reactions

The imidazolidine ring’s N3-H group is highly reactive toward electrophiles. For example, treatment with acetyl chloride in acetone yields N3-acetylated derivatives, which exhibit enhanced solubility in organic solvents . Similarly, halogenation with phosphorus pentachloride introduces chlorine atoms at the methyl group, forming 5-(4-chlorophenyl)-5-trichloromethylimidazolidine-2,4-dione .

Reduction and Oxidation Pathways

The ketone groups at positions 2 and 4 are susceptible to reduction. Using sodium borohydride in ethanol, the dione is reduced to a diol intermediate, which can be further functionalized . Conversely, oxidation with hydrogen peroxide in acidic media generates hydroxylated byproducts, expanding the compound’s utility in prodrug design .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): Signals at δ 7.45–7.30 ppm (aromatic protons), δ 3.15 ppm (N-CH₃), and δ 1.25 ppm (C5-CH₃) .

-

¹³C NMR (100 MHz, DMSO-d₆): Peaks at δ 170.5 ppm (C2=O), δ 169.8 ppm (C4=O), and δ 135.2 ppm (C-Cl) .

Infrared (IR) Spectroscopy

Key absorption bands include ν(C=O) at 1740 cm⁻¹ and ν(C-Cl) at 750 cm⁻¹, confirming the presence of carbonyl and chloroaryl groups.

| Hazard Parameter | Classification |

|---|---|

| Oral Toxicity | H302 |

| Dermal Irritation | H315 |

| Storage | Room temperature, dry area |

Protective Measures

Laboratory handling requires nitrile gloves, safety goggles, and fume hoods to prevent inhalation or skin contact .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chlorophenyl and methyl groups to optimize pharmacological profiles.

-

Nanoparticle Drug Delivery: Encapsulation in biodegradable polymers to enhance bioavailability.

-

Green Chemistry Approaches: Developing solvent-free synthesis routes using ionic liquids or biocatalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume